Cas no 2680775-86-2 (1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid)
1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid
- EN300-28285554
- 2680775-86-2
- 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid
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- Inchi: 1S/C12H16F3NO3/c13-12(14,15)9(17)16-7-2-1-4-8(16)11(10(18)19)5-3-6-11/h8H,1-7H2,(H,18,19)
- InChI Key: BMVJOPZNFOBPSH-UHFFFAOYSA-N
- SMILES: FC(C(N1CCCCC1C1(C(=O)O)CCC1)=O)(F)F
Computed Properties
- Exact Mass: 279.10822786g/mol
- Monoisotopic Mass: 279.10822786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 57.6Ų
1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285554-0.05g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 0.05g |
$1272.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-0.1g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 0.1g |
$1332.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-0.25g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 0.25g |
$1393.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-0.5g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 0.5g |
$1453.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-1.0g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 1g |
$1515.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-2.5g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 2.5g |
$2969.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-5.0g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 5g |
$4391.0 | 2023-05-24 | ||
| Enamine | EN300-28285554-10.0g |
1-[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid |
2680775-86-2 | 10g |
$6512.0 | 2023-05-24 |
1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid
Recent Advances in the Study of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid (CAS: 2680775-86-2)
The compound 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid (CAS: 2680775-86-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel protease inhibitors. Its structural motif, combining a piperidine ring with a cyclobutane carboxylic acid moiety, provides a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound to develop a series of derivatives with enhanced binding affinity to specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid exhibit potent inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in tumor metastasis and tissue remodeling. The study employed molecular docking simulations and in vitro assays to validate the compound's mechanism of action, revealing a unique binding mode that disrupts the catalytic zinc ion coordination in MMP active sites.
Further investigations have explored the compound's pharmacokinetic properties. A recent pharmacokinetic profiling study showed that the trifluoroacetyl group significantly enhances the metabolic stability of the molecule, while the cyclobutane ring contributes to improved membrane permeability. These characteristics make it an attractive candidate for further drug development, particularly for oral administration routes.
The synthetic accessibility of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid has also been a focus of recent research. A team at MIT developed an efficient, scalable synthetic route that achieves high yields (85-90%) while minimizing the formation of stereoisomers. This advancement addresses previous challenges in large-scale production and paves the way for more extensive preclinical evaluation.
Emerging data from toxicity studies indicate a favorable safety profile for this compound class. Preliminary in vivo evaluations in rodent models showed no significant adverse effects at therapeutic doses, with good tissue distribution and rapid clearance from non-target organs. These findings support further investigation of this chemical scaffold in drug discovery programs.
In conclusion, 1-[1-(2,2,2-Trifluoroacetyl)piperidin-2-yl]cyclobutane-1-carboxylic acid represents a promising chemical entity with multiple potential therapeutic applications. Its unique structural features, combined with demonstrated biological activity and favorable pharmacokinetic properties, make it a valuable tool for medicinal chemistry and a potential lead compound for various disease indications. Future research directions may include expanding its application to other enzyme targets and exploring its utility in combination therapies.
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